REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH2:8][N:9]=CC2C(=O)C3C(C)(C)C2(C)CC3)=[CH:6][C:5]([C:22]([CH3:24])=[CH2:23])=[CH:4][N:3]=1.[BH4-].[Na+].Cl>CCO>[CH:22]([C:5]1[CH:6]=[C:7]([CH2:8][NH2:9])[C:2]([CH3:1])=[N:3][CH:4]=1)([CH3:24])[CH3:23] |f:1.2|
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Name
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1-(2-methyl-5-(prop-1-en-2-yl)pyridin-3-yl)-N-((oxobornyl)methylene)methanamine
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Quantity
|
96.6 mg
|
Type
|
reactant
|
Smiles
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CC1=NC=C(C=C1CN=CC1C2(CCC(C1=O)C2(C)C)C)C(=C)C
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Name
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CoCl2.6H2O
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Quantity
|
88.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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4 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at r.t. for 15 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated
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Type
|
ADDITION
|
Details
|
Water was added
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Type
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ADDITION
|
Details
|
NH4OH was added to a pH=9
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with the
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Type
|
EXTRACTION
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Details
|
extract of (40 mL of CHCl3: 5 mL of MeOH: 5 mL H2O) (2×)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
(5-isopropyl-2-methylpyridin-3-yl)methanamine was used in the next reaction without further purification
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C=1C=C(C(=NC1)C)CN
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |